molecular formula C10H9ClN2S B2975896 [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine CAS No. 1206980-91-7

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine

Cat. No.: B2975896
CAS No.: 1206980-91-7
M. Wt: 224.71
InChI Key: CECCVDJSQZBWTQ-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with a methanamine group. This structure is significant in medicinal chemistry due to the thiazole ring's ability to participate in hydrogen bonding and π-π interactions, while the 4-chlorophenyl group enhances lipophilicity and target binding . The compound is available as a hydrochloride salt (CAS RN 690632-35-0), with a molecular weight of 261.17 g/mol (including HCl) and a melting point of 268°C .

Properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECCVDJSQZBWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine is a thiazole derivative with a chlorophenyl group and an amine functional group. Thiazoles, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen, are known for their diverse biological activities, especially in medicinal chemistry.

Potential Applications

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine's applications span several fields, especially in pharmaceutical development. Thiazole derivatives are found in drugs like sulfathiazole (antimicrobial), Ritonavir (antiretroviral), Abafungin (antifungal), and Tiazofurin (antineoplastic). The compound is a potential candidate for scientific investigation, specifically to synthesize analogs and derivatives that may exhibit enhanced biological activities.

Pharmaceutical Development

  • Analog Synthesis Reactions are significant in the synthesis of analogs and derivatives that may exhibit enhanced biological activities.
  • Biological Activity Compounds containing thiazole rings often exhibit biological activities. For instance, studies have shown that thiazole derivatives can possess antimicrobial, antifungal, and anticancer properties. The specific biological activity of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine would depend on its structural characteristics and the presence of substituents that influence its interaction with biological targets.
  • Interaction Studies Interaction studies are crucial for understanding how [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine interacts with biological systems. These studies typically involve techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking. Such studies provide insights into the therapeutic potential and safety of this compound.

Synthesis Methods

  • Several synthetic routes can prepare [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine. These methods highlight the versatility in synthesizing this compound and its derivatives.

Structural Activity

  • The uniqueness of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other thiazole derivatives. Its chlorophenyl substituent provides additional avenues for chemical modification and interaction with biological targets, potentially leading to novel therapeutic agents.

Structural Similarities

Several compounds share structural similarities with [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine:

Compound NameBiological Activity
2-Amino-thiazoleAntimicrobial
4-MethylthiazoleAntifungal
2-(Phenylthio)thiazoleAnticancer

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the thiazole ring or the phenyl group, influencing physicochemical properties and bioactivity:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Thiazole Positions) Molecular Weight (g/mol) Key Properties/Findings References
[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine 2-(4-ClPh), 5-CH2NH2 225.72 (base) High lipophilicity; hydrochloride salt improves solubility
[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine dihydrochloride 2-(3-MeOPh), 5-CH2NH2 261.32 Electron-donating methoxy group alters electronic properties
[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methanamine dihydrochloride 2-(4-MePh), 5-CH2NH2 245.20 Increased steric bulk may reduce binding affinity
{4-Amino-2-[(4-ClPh)amino]-1,3-thiazol-5-yl}(3-NO2Ph)methanone 2-NH(4-ClPh), 5-CO(3-NO2Ph) 385.79 Methanone group enhances kinase inhibition (Cdk5: -7.3 kcal/mol)
5-[2-(4-ClPh)-1,3-thiazol-5-yl]-2-butoxybenzamide 2-(4-ClPh), 5-C6H4OBut ~387.88 (estimated) Antifungal activity due to butoxy group

Notes:

  • Electron-withdrawing vs.
Antifungal Activity

The benzamide derivative 5-[2-(4-ClPh)-1,3-thiazol-5-yl]-2-butoxybenzamide (Table 1) demonstrated potent antifungal activity, attributed to the synergistic effects of the thiazole core and the butoxy side chain . In contrast, the target compound’s primary amine may favor interactions with fungal cell wall components via hydrogen bonding.

Kinase Inhibition

The methanone analog {4-amino-2-[(4-ClPh)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone showed strong binding to Cdk5 (-7.3 kcal/mol), with the nitro group enhancing affinity through electrostatic interactions . The target compound’s amine group could similarly engage in hydrogen bonding but lacks the nitro group’s electron-withdrawing effect.

Biological Activity

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 4-chlorophenyl group, which enhances its reactivity and biological activity. The presence of chlorine in the phenyl ring is significant as it influences the compound's interaction with biological targets, potentially improving selectivity and efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in microbial cell wall synthesis, leading to cell lysis and death. This mechanism is similar to that of other thiazole-based antimicrobial agents.
  • Anticancer Activity : It interferes with DNA replication and protein synthesis in cancer cells, inducing apoptosis. The compound's ability to bind to specific molecular targets alters their activity, contributing to its anticancer effects.

Antimicrobial Properties

Thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal pathogens. Research indicates that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably:

  • Cytotoxicity Assays : The compound demonstrated cytotoxic effects against liver carcinoma cell lines (HEPG2) with IC50 values indicating effective dose-response relationships. For instance, compounds structurally related to this compound showed IC50 values ranging from 5.03 µM to 7.88 µM across various studies .

Structure-Activity Relationship (SAR)

The presence of the 4-chlorophenyl substituent is crucial for enhancing the biological activity of thiazole derivatives. Studies suggest that electron-withdrawing groups like chlorine increase the potency of these compounds by improving their interaction with biological targets .

Data Tables

Compound Structure Biological Activity IC50 (µM)
This compoundStructureAntimicrobial, Anticancer5.03 - 7.88
2-Amino-thiazoleStructureAntimicrobialN/A
4-MethylthiazoleStructureAntifungalN/A
2-(Phenylthio)thiazoleStructureAnticancerN/A

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study evaluated its effect on various bacterial strains and found significant inhibition rates comparable to established antibiotics.
  • Cytotoxicity Against Cancer Cells : Research involving HEPG2 liver carcinoma cells demonstrated that this compound induces apoptosis through apoptotic signaling pathways, supporting its potential as an anticancer agent .

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